

A Comparative Spectroscopic Analysis of 2-Methyl-3-phenylpropanoic Acid and Related Compounds

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Compound of Interest

Compound Name: *2-Methyl-3-phenylpropanoic acid*

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For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural characteristics is paramount. This guide provides a detailed comparison of the spectroscopic data for **2-Methyl-3-phenylpropanoic acid** and its structurally related analogs: 3-phenylpropanoic acid, 2-methylpropanoic acid, and 2-phenylpropionic acid. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The spectroscopic data for **2-Methyl-3-phenylpropanoic acid** and its related compounds are summarized in the tables below. This information is crucial for the structural elucidation and differentiation of these closely related molecules.

¹H NMR Spectral Data

The ¹H NMR spectra provide information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Methyl-3-phenylpropanoic acid	-COOH	~11.0 - 12.0	broad singlet	-
C ₆ H ₅ -		~7.15 - 7.30	multiplet	-
-CH(CH ₃)-		~2.70 - 2.85	multiplet	-
-CH ₂ -		~2.95 (dd), ~2.60 (dd)	doublet of doublets	-
-CH ₃		~1.15	doublet	~7.0
3-Phenylpropanoic acid	-COOH	~10.72 - 11.05	singlet	-
C ₆ H ₅ -		~7.17 - 7.34	multiplet	-
-CH ₂ - (adjacent to phenyl)		~2.97	triplet	7.8
-CH ₂ - (adjacent to COOH)		~2.69	triplet	7.8
2-Methylpropanoic acid	-COOH	~12.0	broad singlet	-
-CH-		~2.6	septet	~7.0
-CH ₃		~1.2	doublet	~7.0
2-Phenylpropionic acid	-COOH	~11.5 - 11.7	broad singlet	-
C ₆ H ₅ -		~7.20 - 7.40	multiplet	-
-CH-		~3.73	quartet	~7.2

-CH ₃	~1.51	doublet	~7.2
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¹³C NMR Spectral Data

The ¹³C NMR spectra reveal the chemical environment of the carbon atoms within a molecule.

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
2-Methyl-3-phenylpropanoic acid	-COOH	~180
C (ipso)	~140	
C (aromatic)	~126 - 129	
-CH(CH ₃)-	~42	
-CH ₂ -	~40	
-CH ₃	~17	
3-Phenylpropanoic acid	-COOH	~177.7 - 179.8
C (ipso)	~140.2	
C (aromatic)	~126.5 - 128.7	
-CH ₂ - (adjacent to phenyl)	~35.6	
-CH ₂ - (adjacent to COOH)	~30.7	
2-Methylpropanoic acid	-COOH	~184
-CH-	~34	
-CH ₃	~19	
2-Phenylpropionic acid	-COOH	~181.1
C (ipso)	~139.7	
C (aromatic)	~127.2 - 128.6	
-CH-	~45.4	
-CH ₃	~18.0	

IR Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Compound	Functional Group	Vibration	Frequency (cm ⁻¹)
2-Methyl-3-phenylpropanoic acid	O-H (Carboxylic Acid)	Stretch	2500-3300 (broad)
C-H (sp ³)	Stretch	<3000	
C=O (Carboxylic Acid)	Stretch	~1700-1725	
C=C (Aromatic)	Stretch	~1450-1600	
3-Phenylpropanoic acid	O-H (Carboxylic Acid)	Stretch	2500-3300 (broad)
C-H (sp ³)	Stretch	<3000	
C=O (Carboxylic Acid)	Stretch	~1700	
C=C (Aromatic)	Stretch	~1450-1600	
2-Methylpropanoic acid	O-H (Carboxylic Acid)	Stretch	2500-3300 (broad)
C-H (sp ³)	Stretch	2870-2970	
C=O (Carboxylic Acid)	Stretch	~1710	
2-Phenylpropionic acid	O-H (Carboxylic Acid)	Stretch	2500-3300 (broad)
C-H (sp ²)	Stretch	>3000	
C-H (sp ³)	Stretch	<3000	
C=O (Carboxylic Acid)	Stretch	~1700-1725	
C=C (Aromatic)	Stretch	~1450-1600	

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Compound	Molecular Ion (M^+) [m/z]	Key Fragment Ions [m/z]
2-Methyl-3-phenylpropanoic acid	164	119 [M-COOH] ⁺ , 91 [C ₇ H ₇] ⁺
3-Phenylpropanoic acid	150	105 [M-COOH] ⁺ , 91 [C ₇ H ₇] ⁺ , 77 [C ₆ H ₅] ⁺
2-Methylpropanoic acid	88	73 [M-CH ₃] ⁺ , 45 [COOH] ⁺ , 43 [C ₃ H ₇] ⁺
2-Phenylpropionic acid	150	105 [M-COOH] ⁺ (Base Peak), 77 [C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
- ¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
- ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

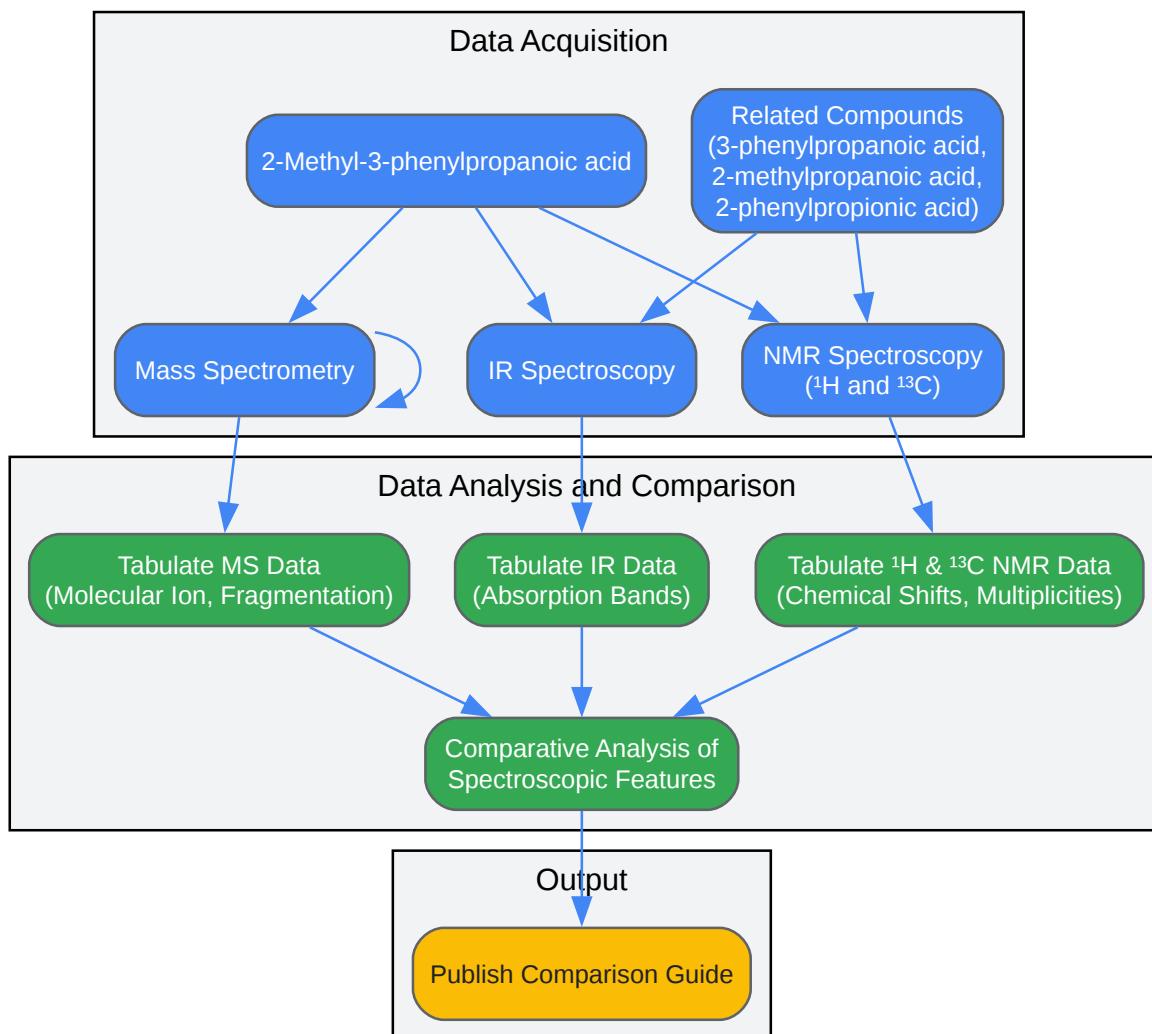
- Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Data Acquisition: Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 16 scans were co-added and averaged. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- GC-MS Conditions: The sample was injected into a GC equipped with a capillary column. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure separation of components. The separated components were then introduced into the mass spectrometer.
- Mass Analysis: The mass spectrometer was operated in EI mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting ions was scanned over a range of 40-500 amu.

Visualization of the Spectroscopic Comparison Workflow

The logical workflow for the comparative spectroscopic analysis is depicted in the following diagram.



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Caption: Workflow for Comparative Spectroscopic Analysis.

- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Methyl-3-phenylpropanoic Acid and Related Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086812#comparison-of-spectroscopic-data-of-2-methyl-3-phenylpropanoic-acid-with-related-compounds>]

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